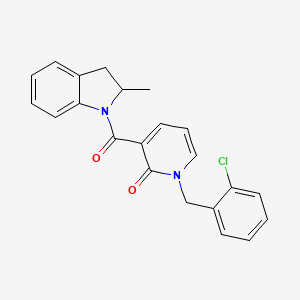

1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one

Description

1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 2-chlorobenzyl group at the 1-position and a 2-methylindoline-1-carbonyl moiety at the 3-position of the pyridinone core. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2/c1-15-13-16-7-3-5-11-20(16)25(15)22(27)18-9-6-12-24(21(18)26)14-17-8-2-4-10-19(17)23/h2-12,15H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMZMVZIICMZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the indoline core The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the indoline ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.

Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Position and Polarity: The target compound’s 2-methylindoline-1-carbonyl group at C3 contrasts with the polar 4-methylpiperazinyl group in and the lipophilic trimethoxymethyl in . This suggests divergent solubility and target engagement strategies.

- Spatial Arrangement: The quinoline-coupled analogue exhibits a non-planar structure (dihedral angle: 85.93°), which may limit stacking interactions compared to planar substituents. The target compound’s indoline group likely introduces similar steric hindrance.

- Electron Effects: The 2-chlorobenzyl group in the target compound differs from the 3-chlorobenzyl in and , altering electronic distribution and binding affinity.

Stability and Metabolic Considerations

- Metabolic Resistance: The 2-chlorobenzyl group in the target compound may slow oxidative metabolism compared to unsubstituted benzyl groups. The trifluoromethyl analogue highlights the role of electron-withdrawing groups in metabolic stability.

- Steric Shielding: The 2-methylindoline group in the target compound may protect the pyridinone core from enzymatic degradation, analogous to the trimethoxymethyl group in .

Biological Activity

The compound 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 329.79 g/mol

This compound features a pyridinone core, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For instance, research has shown that compounds similar to 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

A study reported that related compounds demonstrated IC50 values below 10 µM against various cancer cell lines, suggesting strong cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

The compound's neuroprotective properties have garnered attention due to its interaction with neurotransmitter systems. It appears to modulate GABA_A receptors, which are crucial for maintaining neuronal excitability. This modulation may provide therapeutic benefits in conditions such as anxiety and epilepsy.

Case Studies

Several case studies have explored the therapeutic implications of similar compounds:

- Case Study on Cancer Treatment :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.